molecular formula C22H34N2 B5314737 1-(2,6-dimethylhept-5-enyl)-4-[(E)-3-phenylprop-2-enyl]piperazine

1-(2,6-dimethylhept-5-enyl)-4-[(E)-3-phenylprop-2-enyl]piperazine

Cat. No.: B5314737
M. Wt: 326.5 g/mol
InChI Key: OAESBAAOJNZKTB-MDWZMJQESA-N
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Description

1-(2,6-dimethylhept-5-enyl)-4-[(E)-3-phenylprop-2-enyl]piperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a piperazine ring substituted with a dimethylheptenyl group and a phenylpropenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dimethylhept-5-enyl)-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of piperazine with 2,6-dimethylhept-5-enyl bromide, followed by the addition of (E)-3-phenylprop-2-enyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dimethylhept-5-enyl)-4-[(E)-3-phenylprop-2-enyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or at the alkyl side chains using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonates, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(2,6-dimethylhept-5-enyl)-4-[(E)-3-phenylprop-2-enyl]piperazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylhept-5-enyl)-4-[(E)-3-phenylprop-2-enyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-dimethylhept-5-enyl)piperazine: Lacks the phenylpropenyl group, which may result in different biological activities and chemical properties.

    4-[(E)-3-phenylprop-2-enyl]piperazine: Lacks the dimethylheptenyl group, which may affect its solubility and reactivity.

    N-alkylpiperazines: A broad class of compounds with varying alkyl groups, each with unique properties and applications.

Uniqueness

1-(2,6-dimethylhept-5-enyl)-4-[(E)-3-phenylprop-2-enyl]piperazine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2,6-dimethylhept-5-enyl)-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2/c1-20(2)9-7-10-21(3)19-24-17-15-23(16-18-24)14-8-13-22-11-5-4-6-12-22/h4-6,8-9,11-13,21H,7,10,14-19H2,1-3H3/b13-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAESBAAOJNZKTB-MDWZMJQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CN1CCN(CC1)CC=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC=C(C)C)CN1CCN(CC1)C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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